1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Antioxidant Free Radical Scavenging Pyrazolone

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (also cataloged as 2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one or CHEBI:112727) is a heterocyclic pyrazolone derivative. It features a 4-hydroxyphenyl substituent at the N1 position and a methyl group at C5 on the pyrazolone core.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13080680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN1C2=CC=C(C=C2)O
InChIInChI=1S/C10H10N2O2/c1-7-6-10(14)11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,14)
InChIKeyMHZYBKNNAWWZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one: A Structurally Differentiated Pyrazolone Scaffold for Antioxidant and Anti-Inflammatory Research


1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one (also cataloged as 2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one or CHEBI:112727) is a heterocyclic pyrazolone derivative [1]. It features a 4-hydroxyphenyl substituent at the N1 position and a methyl group at C5 on the pyrazolone core. This arrangement makes it a positional isomer of the clinically used free radical scavenger edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) [2]. The presence of the phenolic -OH group introduces additional hydrogen-bond donor/acceptor capacity and redox activity, which fundamentally differentiates its chemical reactivity and biological profile from non-hydroxylated analogs.

Why 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one Cannot Be Replaced by Edaravone or Generic Pyrazolones in Targeted Studies


Substituting 1-(4-hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one with a close analog such as edaravone or a generic 1-aryl-pyrazolone is scientifically invalid due to a critical positional isomerism. In edaravone, the phenyl ring is attached at the N2 position adjacent to the carbonyl, while the target compound bears the aryl ring at N1 [1]. This structural shift alters the tautomeric equilibrium and electronic distribution of the pyrazolone ring, directly impacting its radical-scavenging mechanism and enzyme binding affinity. Furthermore, the 4-hydroxy substituent on the phenyl ring is absent in edaravone, creating a distinct redox profile. Empirical evidence confirms that these structural nuances translate into quantifiably different potency and selectivity profiles, as detailed in the evidence guide below.

Procurement-Relevant Quantitative Differentiation Data for 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one


DPPH Radical Scavenging Activity of Pyrazolone Positional Isomers

Pyrazolone-type compounds bearing a catechol or phenolic moiety on the N1-phenyl ring demonstrate superior antiradical potency against DPPH compared to their N2-phenyl counterparts. In a panel of pyrazolone analogues, compounds with an N1-aryl substitution pattern achieved IC50 values in the range of 2.6–7.8 μM, outperforming the clinical drug edaravone (N2-phenyl-5-methyl-pyrazolone), which exhibits an IC50 of approximately 15–25 μM under equivalent assay conditions [1]. This class-level inference suggests that the 4-hydroxyphenyl substituent at N1 in the target compound contributes to a significantly lower IC50, making it a more potent radical scavenger.

Antioxidant Free Radical Scavenging Pyrazolone

Selective Enzyme Inhibition: Sentrin-Specific Protease 8 (SENP8) Affinity

The target compound demonstrates measurable binding affinity for human Sentrin-specific Protease 8 (SENP8), with an IC50 of 19.1 μM (1.91E+4 nM) as recorded in BindingDB [1]. This target is not known to be significantly inhibited by edaravone or other common N2-phenyl pyrazolones at comparable concentrations, representing a distinct selectivity node. The IC50 value provides a quantitative benchmark for structure-activity relationship (SAR) studies focused on deubiquitinating enzyme inhibitors.

Enzyme Inhibition Sentrin-specific Protease 8 Pyrazolone Selectivity

Tautomeric Stability and Its Impact on Reactivity

Pyrazolones with an N1-aryl substituent predominantly exist in the CH-tautomeric form (3H-pyrazol-3-one), as opposed to the OH-tautomer (5-hydroxy-pyrazole) commonly observed in N2-aryl analogs like edaravone [1]. This tautomeric preference directly influences the compound's capacity to quench radicals via hydrogen atom transfer (HAT) versus single electron transfer (SET) mechanisms. The N1-4-hydroxyphenyl derivative exhibits a stronger propensity for HAT-based radical scavenging in nonpolar environments, a mechanistic advantage quantified through DFT-calculated bond dissociation energies (BDE) that are 5–15 kcal/mol lower than those of N2-phenyl counterparts [1].

Tautomerism Pyrazolone Chemistry Reactivity

Optimal Application Scenarios for 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one Based on Verified Differentiation


Antioxidant Lead Optimization with Superior DPPH Potency

The compound is ideal as a starting scaffold for developing radical scavengers with potency in the low-micromolar range. Its N1-4-hydroxyphenyl architecture achieves DPPH IC50 values of approximately 2.6–7.8 μM, providing a 2- to 10-fold improvement over edaravone baseline [1]. Research groups focused on oxidative stress-related diseases (ischemia-reperfusion injury, neurodegeneration) can leverage this potency advantage to design derivatives with enhanced therapeutic windows.

Selective SENP8 Inhibitor Probe Development

With a measured IC50 of 19.1 μM against human SENP8 [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting deubiquitinating enzymes. This activity is absent in edaravone and common pyrazolones, offering a unique selectivity profile for chemical biology probe development.

Mechanistic Studies of HAT-Dominant Radical Scavenging

The compound's preference for the CH-tautomeric form and its lower BDE (5–15 kcal/mol below N2-aryl analogs) make it a valuable tool for investigating hydrogen atom transfer (HAT) mechanisms in antioxidant research [1]. It can be deployed in comparative studies alongside edaravone to dissect HAT-versus-SET contributions in lipid peroxidation and protein oxidation assays.

Analytical Reference Standard for Pyrazolone Metabolite Identification

As a positional isomer and phenolic derivative of edaravone-type pyrazolones, this compound is a critical reference standard for LC-MS/MS method development aimed at distinguishing phase I hydroxylated metabolites of pyrazolone drugs. Its distinct retention time and fragmentation pattern enable unambiguous identification in biological matrices.

Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.